

cross-species comparison of the CHD1 gene

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comparative Guide to the Chromodomain Helicase DNA-Binding Protein 1 (CHD1) Across Species

Introduction

The Chromodomain Helicase DNA-binding protein 1 (CHD1) is a highly conserved ATP-dependent chromatin remodeling enzyme crucial for regulating chromatin structure and gene expression across a wide range of eukaryotic organisms, from yeast to humans.[1][2] As a member of the SNF2 family of ATPases, CHD1 plays a fundamental role in processes such as nucleosome assembly and positioning, transcription, and DNA repair.[3][4][5] This guide provides a cross-species comparison of the CHD1 gene and protein, detailing its structure, function, and associated experimental methodologies for an audience of researchers, scientists, and drug development professionals.

Cross-Species Comparison of CHD1 Characteristics

The structure and function of CHD1 show remarkable conservation throughout evolution, although some species-specific adaptations have been observed.

Domain Architecture

CHD1 is characterized by a conserved set of functional domains: two tandem N-terminal chromodomains, a central SNF2-related ATPase/helicase domain, and a C-terminal DNA-binding region that includes SANT and SLIDE domains.[1][2][6] While this core architecture is maintained, the number of CHD family members and some specific interactions can vary between organisms. For instance, *Saccharomyces cerevisiae* (budding yeast) possesses a

single CHD protein, Chd1, whereas mammals like humans and mice have nine CHD proteins, with CHD1 and CHD2 belonging to the same subfamily as the yeast protein.[1][6]

Table 1: Comparison of CHD1 Protein Domains Across Species

Domain	Human (Homo sapiens)	Mouse (Mus musculus)	Fruit Fly (Drosophila melanogaster)	Budding Yeast (Saccharomyces cerevisiae)
Tandem Chromodomains	Present; bind to H3K4me3/me2. [1][3][7]	Present; required for proper chromatin localization.[8]	Present; less critical for chromatin localization but important for enzymatic activity.[3][9]	Present; do not bind H3K4me3 but interact with transcription elongation factors.[1]
ATPase/Helicase Domain	Present; highly conserved motor domain for nucleosome remodeling.[1][10]	Present; highly conserved.[10]	Present; highly conserved.[10]	Present; highly conserved.[1][10]
SANT-SLIDE DNA-binding Domains	Present; bind DNA flanking the nucleosome.[8][10]	Present.[8]	Present.	Present.[10]
Other Notable Regions	N-terminal region with autoinhibitory function.[11][12]	Homologous to human CHD1.	-	-

Functional Comparison

CHD1's primary role in chromatin remodeling is conserved, but its specific biological functions can differ. In yeast, Chd1 is involved in nucleosome positioning and transcription elongation.[4][13] In mammals, CHD1 is essential for maintaining an open chromatin state in embryonic stem

cells, which is critical for pluripotency.[1] Furthermore, human CHD1 has been implicated in DNA double-strand break repair, a function that is becoming increasingly studied.[1][5][11] Deletions of the CHD1 gene are frequently observed in prostate cancer.[2][4]

Table 2: Functional Comparison of CHD1 Across Species

Function	Human (Homo sapiens)	Mouse (Mus musculus)	Fruit Fly (Drosophila melanogaster)	Budding Yeast (Saccharomyces cerevisiae)
Nucleosome Spacing/Positioning	Yes.[2]	Yes.[1]	Yes.[5]	Yes, a primary function.[4][6]
Transcription Regulation	Yes, regulates transcription by RNA polymerase II.[1][2]	Yes, maintains pluripotency in embryonic stem cells.[1]	Yes, regulates transcription of heat shock genes.[9]	Yes, interacts with transcription elongation factors.[1][13]
DNA Damage Repair	Yes, required for homologous recombination-mediated repair.[1][5][11]	Implicated.	Implicated.	Implicated.[1]
Role in Development	Implicated in various syndromes.[2]	Essential for embryonic stem cell pluripotency.[1]	Required for early embryonic development.[9]	Not essential for viability under normal conditions.[4]
Association with Disease	Deletions are common in prostate cancer.[2][7][8]	-	-	Homolog used to study prostate cancer.[13]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for CHD1

This protocol is a generalized procedure for determining the genomic loci occupied by CHD1.

1. Cross-linking:

- Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA.[\[14\]](#)[\[15\]](#)
- Quench the reaction with 125 mM glycine for 5-10 minutes.[\[14\]](#)[\[15\]](#)
- Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Sonication:

- Resuspend the cell pellet in lysis buffer containing protease inhibitors.[\[16\]](#)
- Sonicate the lysate on ice to shear chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.[\[15\]](#)[\[16\]](#)
- Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.[\[16\]](#)

3. Immunoprecipitation:

- Pre-clear the chromatin with Protein A/G beads.
- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to CHD1. A negative control with a non-specific IgG should be included.
- Add Protein A/G beads to capture the antibody-protein-DNA complexes.[\[15\]](#)
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

- Elute the complexes from the beads.
- Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
- Treat with RNase A and Proteinase K to remove RNA and protein.[\[14\]](#)

5. DNA Purification:

- Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.[\[15\]](#)

6. Analysis:

- The purified DNA can be analyzed by qPCR to quantify CHD1 binding at specific loci or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[\[14\]](#)[\[17\]](#)

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of CHD1, which is fundamental to its remodeling function.

1. Reagents and Materials:

- Purified recombinant CHD1 protein.
- Nucleosome substrate (e.g., reconstituted mononucleosomes).
- ATP.
- Reaction buffer (e.g., Tris-HCl, pH 7.5, KCl, MgCl₂, DTT).
- Malachite green reagent for detecting inorganic phosphate (Pi).

2. Procedure:

- Set up reactions in a 96-well plate. Each reaction should contain the reaction buffer, a defined amount of purified CHD1, and the nucleosome substrate.
- Initiate the reaction by adding ATP to a final concentration of 1 mM.
- Incubate at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Stop the reaction by adding EDTA.
- Add malachite green reagent to each well. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.
- Measure the absorbance at 620-650 nm.
- Generate a standard curve with known concentrations of phosphate to quantify the amount of ATP hydrolyzed.
- Calculate the specific activity of CHD1 (e.g., in pmol Pi/min/pmol enzyme).

Protein-Protein Interaction Assay (Co-Immunoprecipitation)

This protocol is used to identify proteins that interact with CHD1 in vivo.

1. Cell Lysis:

- Harvest cells expressing endogenous or tagged CHD1.
- Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.

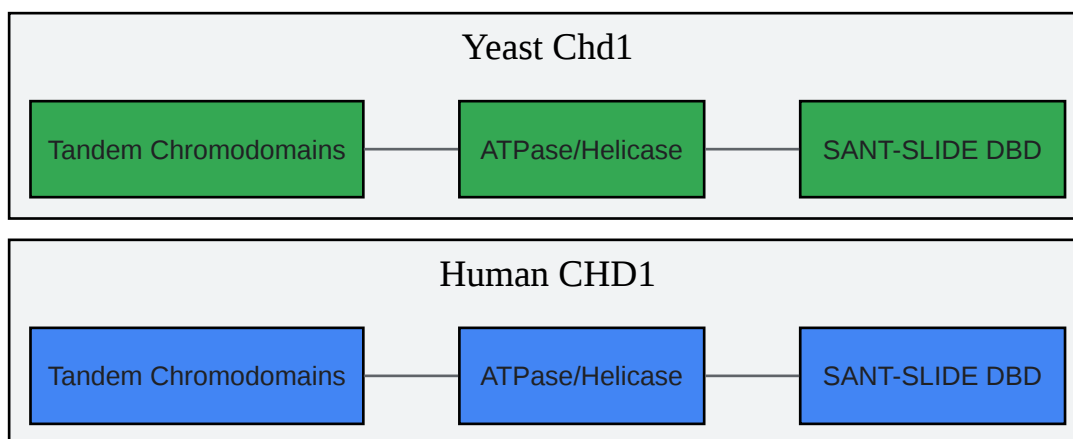
2. Immunoprecipitation:

- Pre-clear the cell lysate with Protein A/G beads.
- Incubate the pre-cleared lysate with an antibody against CHD1 (or the tag) overnight at 4°C. A control with non-specific IgG is essential.
- Add Protein A/G beads to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

3. Elution and Analysis:

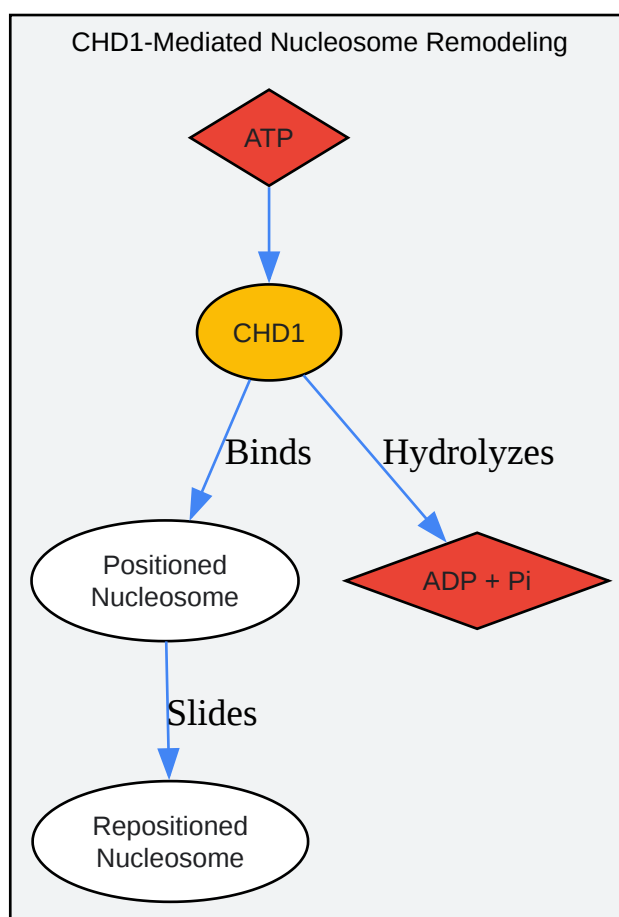
- Elute the bound proteins from the beads using an acidic solution or by boiling in SDS-PAGE sample buffer.
- Separate the eluted proteins by SDS-PAGE.
- Analyze the proteins by:
 - Western Blotting: To detect a specific known interactor.
 - Mass Spectrometry: To identify novel interacting partners.^[18]

Visualizations



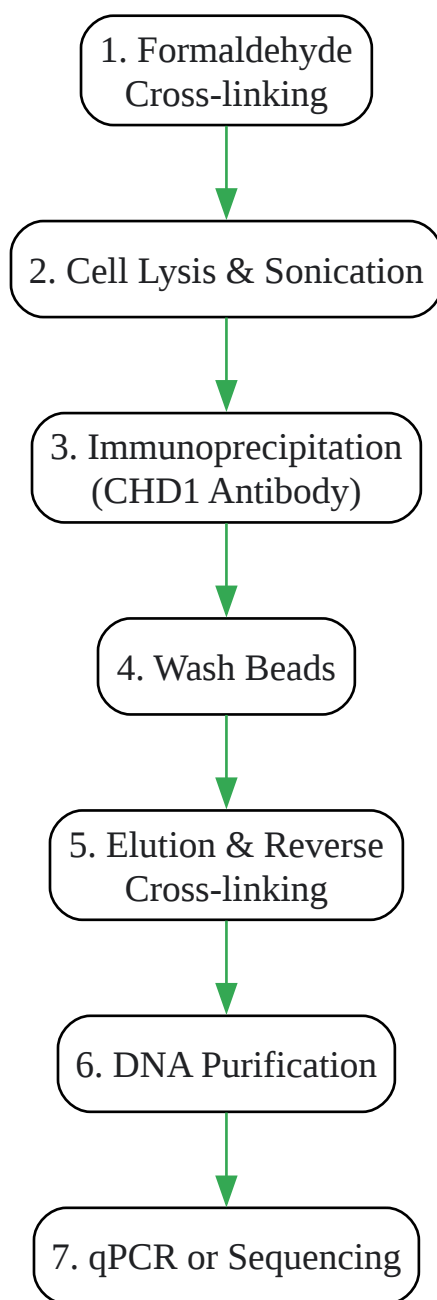
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Caption: Conserved domain architecture of human and yeast CHD1.



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Caption: Simplified pathway of CHD1-mediated nucleosome sliding.



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Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

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- To cite this document: BenchChem. [cross-species comparison of the CHD1 gene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15568617#cross-species-comparison-of-the-chd1-gene>]

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